Receptor Subtype Selectivity: (S)-Phenylephrine Exhibits 17- to 34-Fold Higher Affinity for α1A vs. α1B/α1C Adrenoceptors
(S)-Phenylephrine hydrochloride (also designated L-phenylephrine) demonstrates pronounced selectivity for the α1A-adrenoceptor subtype relative to α1B and α1C subtypes. The binding affinity (Ki) for α1A is 1.4 µM, compared to 23.9 µM for α1B and 47.8 µM for α1C, representing a 17-fold and 34-fold selectivity, respectively . This selectivity profile contrasts with that of the (R)-enantiomer, which displays a different subtype preference with pKi values of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A) .
| Evidence Dimension | Receptor Binding Affinity (Ki) for α1-Adrenoceptor Subtypes |
|---|---|
| Target Compound Data | α1A: Ki = 1.4 µM; α1B: Ki = 23.9 µM; α1C: Ki = 47.8 µM |
| Comparator Or Baseline | (R)-Phenylephrine: α1A: pKi = 4.70 (Ki ≈ 20 µM); α1B: pKi = 4.87 (Ki ≈ 13.5 µM); α1D: pKi = 5.86 (Ki ≈ 1.38 µM) |
| Quantified Difference | (S)-enantiomer shows 17- to 34-fold selectivity for α1A over α1B/α1C; (R)-enantiomer shows highest affinity for α1D |
| Conditions | Radioligand binding assays using cloned human α1-adrenoceptor subtypes expressed in mammalian cell lines |
Why This Matters
The distinct subtype selectivity profile of (S)-phenylephrine is critical for experiments designed to isolate α1A-mediated physiological responses, ensuring that observed effects are not confounded by activity at other α1-subtypes.
